molecular formula C9H12O3 B12722206 4,5-Dimethoxy-2-methylphenol CAS No. 72312-07-3

4,5-Dimethoxy-2-methylphenol

Cat. No.: B12722206
CAS No.: 72312-07-3
M. Wt: 168.19 g/mol
InChI Key: BNMCPQJHABZPMJ-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-methylphenol is an organic compound with the molecular formula C9H12O3 It is a derivative of phenol, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethoxy-2-methylphenol can be synthesized through several methods. One common approach involves the methylation of 4,5-dihydroxy-2-methylphenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethoxy-2-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-methylphenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound may also interact with enzymes and proteins, modulating their activity and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2,5-dimethoxyphenol
  • 2,6-Dimethoxy-4-methylphenol
  • 3,4-Dimethoxy-6-methylphenol

Uniqueness

4,5-Dimethoxy-2-methylphenol is unique due to the specific positioning of its methoxy and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct antioxidant or antimicrobial properties, making it valuable for specific applications .

Properties

CAS No.

72312-07-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4,5-dimethoxy-2-methylphenol

InChI

InChI=1S/C9H12O3/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5,10H,1-3H3

InChI Key

BNMCPQJHABZPMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)OC)OC

Origin of Product

United States

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